Drofenine hydrochloride

Cholinesterase inhibition Anticholinergic pharmacokinetics Ester drug metabolism

Drofenine hydrochloride, also known as hexahydroadiphenine hydrochloride (CAS 548-66-3 for the salt form), is a synthetic anticholinergic and antispasmodic agent with a dual neurotropic-musculotropic mechanism of action. It is characterized by its competitive inhibition of butyrylcholinesterase (BChE) (Ki = 3 µM) , its potent antagonism of M1 muscarinic acetylcholine receptors (pA2 = 8.15 in guinea pig cortical slices) , and its identification as a selective agonist of the transient receptor potential vanilloid 3 (TRPV3) ion channel (EC50 = 205–207 µM in HEK293 cells).

Molecular Formula C20H32ClNO2
Molecular Weight 353.9 g/mol
CAS No. 3146-19-8
Cat. No. B10753716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDrofenine hydrochloride
CAS3146-19-8
Molecular FormulaC20H32ClNO2
Molecular Weight353.9 g/mol
Structural Identifiers
SMILESCCN(CC)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.Cl
InChIInChI=1S/C20H31NO2.ClH/c1-3-21(4-2)15-16-23-20(22)19(17-11-7-5-8-12-17)18-13-9-6-10-14-18;/h5,7-8,11-12,18-19H,3-4,6,9-10,13-16H2,1-2H3;1H
InChIKeyWIELVDXKOYPANK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
Solubility>53.1 [ug/mL] (The mean of the results at pH 7.4)

Structure & Identifiers


Interactive Chemical Structure Model





Drofenine Hydrochloride (CAS 3146-19-8): Chemical Identity and Baseline Characteristics for Scientific Procurement


Drofenine hydrochloride, also known as hexahydroadiphenine hydrochloride (CAS 548-66-3 for the salt form), is a synthetic anticholinergic and antispasmodic agent with a dual neurotropic-musculotropic mechanism of action [1]. It is characterized by its competitive inhibition of butyrylcholinesterase (BChE) (Ki = 3 µM) [2], its potent antagonism of M1 muscarinic acetylcholine receptors (pA2 = 8.15 in guinea pig cortical slices) , and its identification as a selective agonist of the transient receptor potential vanilloid 3 (TRPV3) ion channel (EC50 = 205–207 µM in HEK293 cells) [3].

Why Drofenine Hydrochloride Cannot Be Interchanged with Other Anticholinergics or TRPV3 Agonists


Generic substitution of drofenine hydrochloride with other antispasmodics or TRPV3 agonists is scientifically unsound due to its unique polypharmacology and selectivity profile. Unlike benactyzine, drofenine is a significantly more potent BChE inhibitor [1]. Compared to the commonly used TRPV3 agonists 2-APB and carvacrol, drofenine exhibits a distinct selectivity fingerprint, avoiding off-target activation of TRPA1, TRPV1, TRPV2, TRPV4, and TRPM8 channels [2]. This combination of M1 antagonism , potent BChE inhibition, and selective TRPV3 agonism is not replicated by any single in-class analog, rendering direct interchangeability invalid for precise experimental or industrial workflows.

Quantitative Differentiation Guide for Drofenine Hydrochloride: Head-to-Head Evidence vs. Key Analogs


Superior Potency as a Competitive Inhibitor of Human Butyrylcholinesterase (BChE) Compared to Benactyzine

In a direct head-to-head kinetic study using human serum BChE and butyrylthiocholine as substrate, drofenine demonstrated a 3.3-fold higher affinity for BChE compared to benactyzine, a related anticholinergic ester drug [1].

Cholinesterase inhibition Anticholinergic pharmacokinetics Ester drug metabolism

Improved Selectivity Profile for TRPV3 Activation Compared to 2-APB and Carvacrol

Drofenine was identified as a new TRPV3 agonist with a selectivity profile superior to both 2-APB and carvacrol. While exhibiting comparable potency to these known agonists in HEK293 cells (EC50 values: Drofenine 207 µM, 2-APB 78 µM, Carvacrol 438 µM), drofenine uniquely did not activate TRPA1, TRPV1, TRPV2, TRPV4, or TRPM8 channels at concentrations up to 1 mmol/L [1].

TRP channel pharmacology Ion channel selectivity Probe compound validation

Potent M1 Muscarinic Acetylcholine Receptor Antagonism with Defined pA2 Value

Drofenine hydrochloride acts as a potent antagonist of M1 muscarinic acetylcholine receptors (mAChRs), as demonstrated by its inhibition of carbachol-induced inositol phosphate accumulation in isolated guinea pig cortical slices, yielding a pA2 value of 8.15 . While pirenzepine, dicyclomine, and hexahydroadiphenine (drofenine) have all been identified as selective M1 ligands, quantitative comparison of M1 antagonism potency is limited [1].

Muscarinic receptor pharmacology Anticholinergic activity Inositol phosphate signaling

Established Solubility and Long-Term Stability for Experimental Reproducibility

Drofenine hydrochloride demonstrates excellent solubility in key experimental solvents and exhibits long-term solid-state stability, ensuring consistent bioactivity across repeated studies. It is soluble in DMSO at ≥71 mg/mL (200.6 mM) and in ethanol at ≥10 mg/mL . As a lyophilized powder, it is stable for at least 36 months when stored desiccated at -20°C [1].

Compound stability Solubility profiling Experimental reproducibility

Dual Neurotropic-Musculotropic Mechanism of Action Distinct from Purely Neurotropic Antispasmodics

Drofenine is characterized by a dual neurotropic-musculotropic mechanism of action, meaning it acts both at the level of the nerves (neurotropic, via muscarinic antagonism) and directly on the muscle fibers (musculotropic) to induce relaxation [1]. This contrasts with agents like benactyzine or atropine, which are primarily neurotropic. The specific contribution of TRPV3 agonism to the musculotropic component is an area of ongoing investigation [2].

Smooth muscle relaxation Antispasmodic mechanism Therapeutic differentiation

Demonstrated In Vivo Activity in a Mouse Model of Hepatic Fibrosis

In a mouse model of hepatic fibrosis induced by carbon tetrachloride (CCl4), administration of drofenine (5 mg/kg twice weekly) resulted in increased hepatic levels of α-smooth muscle actin (α-SMA) and collagen I, markers of fibrosis progression . This in vivo effect, while potentially adverse in a therapeutic context, provides a validated functional readout for TRPV3 activation in a whole-organism model.

In vivo pharmacology Hepatic fibrosis TRPV3 in vivo function

Recommended Research and Industrial Application Scenarios for Drofenine Hydrochloride Based on Quantitative Differentiation Evidence


Selective Chemical Probe for TRPV3 Ion Channel Studies

Researchers investigating the physiological and pathological roles of TRPV3 should prioritize drofenine hydrochloride over 2-APB or carvacrol. Drofenine's unique selectivity profile—activating TRPV3 without off-target activation of TRPA1, V1, V2, V4, or M8—allows for cleaner, more interpretable data in complex cellular systems. This is particularly critical for studies in tissues where multiple TRP channels are co-expressed, such as keratinocytes or sensory neurons .

Potent Butyrylcholinesterase (BChE) Inhibitor for Metabolism Studies

In pharmacokinetic and pharmacodynamic studies where BChE-mediated hydrolysis of ester-containing compounds is a concern, drofenine serves as a more potent inhibitor than the commonly used benactyzine. Its 3.3-fold higher affinity (Ki = 3 µM vs. 10 µM) enables effective suppression of BChE activity at lower concentrations, minimizing potential off-target effects from the inhibitor itself. This is valuable in ex vivo metabolism assays and in models of organophosphate exposure.

Validation of M1 Muscarinic Receptor Antagonism in Isolated Tissue Assays

Drofenine hydrochloride's well-characterized M1 antagonism (pA2 = 8.15 in guinea pig cortical slices) makes it a reliable tool for validating the involvement of M1 receptors in isolated tissue or cell-based functional assays. Its potency is sufficient to produce robust inhibition of muscarinic agonist-induced responses, providing a clear pharmacological benchmark for receptor subtype characterization in cholinergic signaling research.

In Vivo Model Development for TRPV3-Mediated Fibrosis

For investigators developing or validating in vivo models of TRPV3-mediated fibrosis, drofenine provides a reproducible positive control. Its demonstrated ability to increase markers of hepatic fibrosis (α-SMA and collagen I) in a CCl4 mouse model at a defined dose (5 mg/kg twice weekly) offers a validated protocol for inducing a TRPV3-dependent fibrotic response, facilitating studies on the pathway's role in disease progression and potential therapeutic intervention.

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